2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine is a heterocyclic compound that features a pyrrolopyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine typically involves the construction of the pyrrolopyridine core followed by functionalization. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with a pyrrole derivative, which undergoes a series of reactions including alkylation, cyclization, and amination to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce secondary or tertiary amines .
Scientific Research Applications
2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It is explored as a lead compound in drug discovery, particularly for targeting specific proteins or pathways involved in diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity by binding to their active sites. This interaction can lead to downstream effects on cellular pathways, ultimately influencing biological processes such as cell proliferation, apoptosis, or signal transduction .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol: Another pyrrolopyridine derivative with different functional groups.
2-Methyl-1H-imidazo[4,5-c]quinoline: A compound with a similar heterocyclic structure but different biological activities.
Uniqueness
2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine is unique due to its specific substitution pattern and the presence of the ethan-1-amine group.
Properties
Molecular Formula |
C10H13N3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine |
InChI |
InChI=1S/C10H13N3/c1-7-2-3-9-10(13-7)8(4-5-11)6-12-9/h2-3,6,12H,4-5,11H2,1H3 |
InChI Key |
QEJCOULYEYQBLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)NC=C2CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.